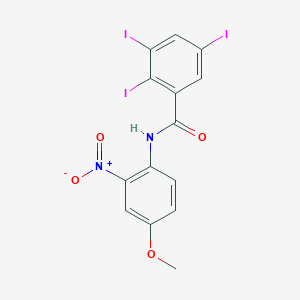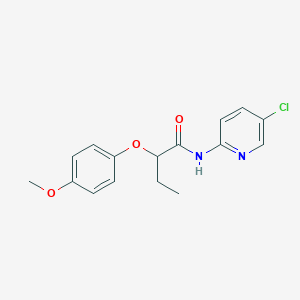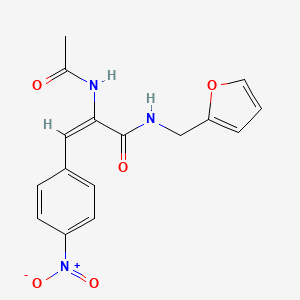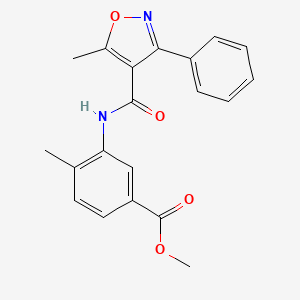
2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide is a complex organic compound characterized by the presence of three iodine atoms, a methoxy group, and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method includes the iodination of a benzamide precursor followed by the introduction of the methoxy and nitro groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in diagnostic imaging due to the presence of iodine atoms, which can enhance contrast in imaging techniques.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of iodine atoms can also facilitate its use in imaging by enhancing the visibility of certain tissues or structures.
Comparison with Similar Compounds
Similar Compounds
2,3,5-triiodo-N-(4-methoxyphenyl)benzamide: Lacks the nitro group, which may result in different chemical and biological properties.
2,3,5-triiodo-N-(4-nitrophenyl)benzamide: Lacks the methoxy group, which can affect its reactivity and applications.
2,3,5-triiodo-N-(4-methoxy-2-aminophenyl)benzamide:
Uniqueness
The combination of three iodine atoms, a methoxy group, and a nitro group in 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide makes it unique among similar compounds
Properties
IUPAC Name |
2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I3N2O4/c1-23-8-2-3-11(12(6-8)19(21)22)18-14(20)9-4-7(15)5-10(16)13(9)17/h2-6H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXJOGXPNUAWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC(=C2)I)I)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N'-benzene-1,3-diylbis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]](/img/structure/B4956356.png)
![5-[(4-{[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-2-methyl-4(1H)-pyridinone](/img/structure/B4956360.png)
![2-(4-fluorobenzyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B4956364.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4956365.png)
![N-(4-Ethyl-phenyl)-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B4956378.png)
![(3Z)-5-(2,5-dimethoxyphenyl)-3-[(2,3-dimethoxyphenyl)methylidene]furan-2-one](/img/structure/B4956386.png)
![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956391.png)

![3-(ethylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4956398.png)
![N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4956404.png)

![2-[[5-[(2-Ethoxy-4-methylphenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B4956423.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B4956453.png)
